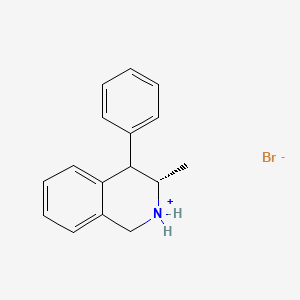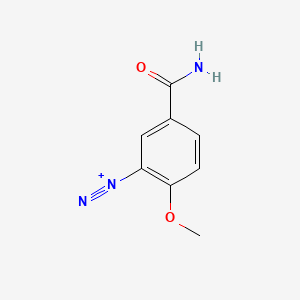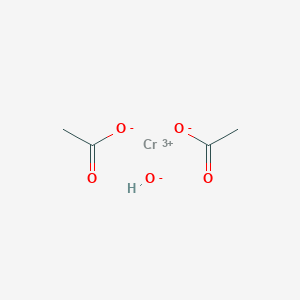
Chromium, bis(acetato-kappaO)hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium, bis(acetato-kappaO)hydroxy-, also known as bis(acetato-O)hydroxychromium, is an organic chromium compound with the chemical formula [C2H3O2]2[Cr(OH)]2. It is a dark blue solid that is soluble in water and organic solvents. This compound exhibits strong oxidation and reduction properties and can form complexes with some organic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two common methods for preparing chromium, bis(acetato-kappaO)hydroxy-:
Reaction of Sodium Acetate with Chromium Nitrate: The intermediate product is obtained by reacting sodium acetate with chromium nitrate. This intermediate is then reacted with sodium hydroxide to produce chromium, bis(acetato-kappaO)hydroxy-.
Reaction of Chromium Acetate with Sodium Hydroxide: Chromium acetate is directly reacted with sodium hydroxide to yield chromium, bis(acetato-kappaO)hydroxy-.
Industrial Production Methods
The industrial production methods for this compound typically follow the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out in well-ventilated areas to avoid inhalation of vapors, and personal protective equipment is used to handle the compound safely .
Chemical Reactions Analysis
Types of Reactions
Chromium, bis(acetato-kappaO)hydroxy- undergoes various types of chemical reactions, including:
Oxidation Reactions: It can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction Reactions: It can also undergo reduction reactions, where it acts as a reducing agent.
Complex Formation: It can form complexes with some organic acids.
Common Reagents and Conditions
The common reagents used in these reactions include sodium acetate, chromium nitrate, and sodium hydroxide. The reactions are typically carried out in aqueous or organic solvent solutions, with careful control of temperature and pH to optimize the reaction conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may produce various oxidized chromium species, while in reduction reactions, it may yield reduced chromium species .
Scientific Research Applications
Chromium, bis(acetato-kappaO)hydroxy- has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic chemical reactions, such as oxidation and hydroxylation reactions.
Synthesis of Dyes and Pigments: It is used in the synthesis of various dyes and pigments due to its strong coloration properties.
Biological Research: It is studied for its potential effects on glucose metabolism and insulin sensitivity.
Industrial Applications: It is used in various industrial processes, including the production of coatings and as a corrosion inhibitor.
Mechanism of Action
The mechanism by which chromium, bis(acetato-kappaO)hydroxy- exerts its effects involves several molecular targets and pathways:
Mitochondrial ATP Synthase: The beta subunit of mitochondrial ATP synthase is considered a novel site for chromium action, influencing cellular energy production and metabolic regulation.
Insulin Signaling Pathway: Chromium increases insulin binding to cells, enhances insulin receptor density, and activates insulin receptor kinase, leading to improved insulin sensitivity.
Comparison with Similar Compounds
Chromium, bis(acetato-kappaO)hydroxy- can be compared with other similar compounds, such as:
Chromium Acetate: Similar in structure but lacks the hydroxyl group.
Chromium Hydroxide: Contains hydroxyl groups but lacks the acetate ligands.
Chromium Trioxide: A strong oxidizing agent but differs significantly in structure and reactivity.
These comparisons highlight the unique combination of acetate and hydroxyl groups in chromium, bis(acetato-kappaO)hydroxy-, which contribute to its distinct chemical properties and applications.
Properties
CAS No. |
15417-46-6 |
|---|---|
Molecular Formula |
C4H7CrO5 |
Molecular Weight |
187.09 g/mol |
IUPAC Name |
chromium(3+);diacetate;hydroxide |
InChI |
InChI=1S/2C2H4O2.Cr.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+3;/p-3 |
InChI Key |
VQURXAGHTBOKHL-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[OH-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


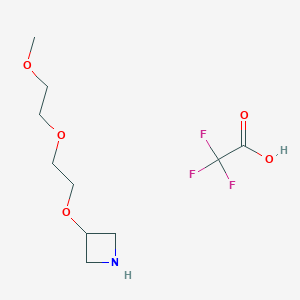
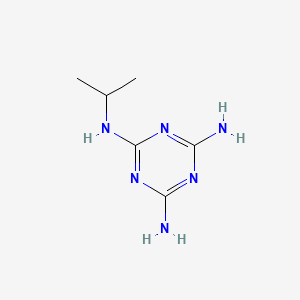
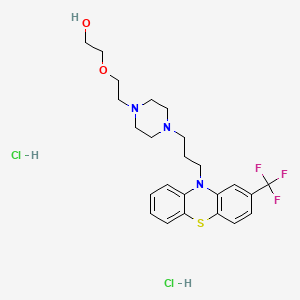
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)
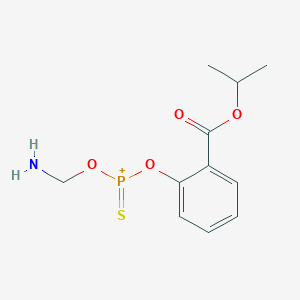


![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
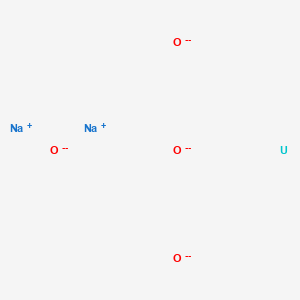
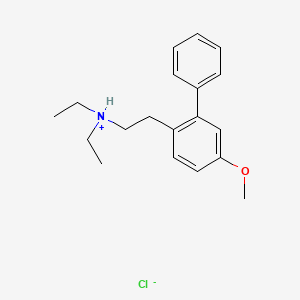
![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)
